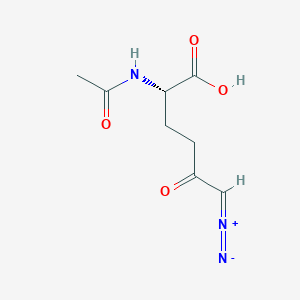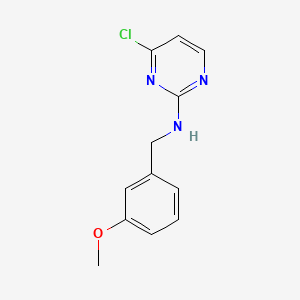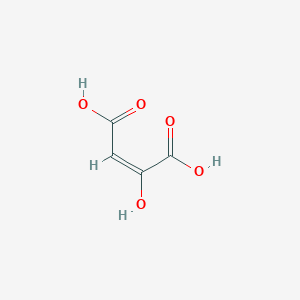
Niobium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Niobium Boride (NbB) is a type of gray crystalline powder with a chemical formula of NbB and a molecular weight of 103.72 . It has high melting point, high hardness, good electrical and thermal conductivity, resistance to molten metal corrosion, and superconductivity . It is used in various applications such as cutting tools, metal matrix composites, ceramic materials, electrical contacts, and superconductors .
Synthesis Analysis
NbB can be synthesized by stoichiometric reaction between constituent elements, in this case Nb and B . The synthesis of boride compounds requires very high temperatures . Thermal plasmas can evaporate boron and metal raw materials in the high-temperature core region; then, the composite is produced in the form of a nanoparticle due to a steep temperature gradient in the tail region of the thermal plasma jet .Molecular Structure Analysis
This compound has a crystal structure of hexagonal . The arrangement of boron atoms in the crystal structure plays an important role in determining the physical and chemical properties of borides .Chemical Reactions Analysis
The synthesis of boride compounds requires very high temperatures and at least one elemental component to be very active at these temperatures . Achieving an elaborate control of the purity, chemical composition, defects, and microstructure is difficult while the physical and the chemical properties of a boride are strongly influenced by the atomic arrangement, chemical composition, and defects .Physical And Chemical Properties Analysis
This compound has very useful physical and chemical properties, such as high melting points, wear resistance, and chemical inertness . It has the characteristics of high melting point, high hardness, good electrical and thermal conductivity, resistance to molten metal corrosion, and superconductivity .Wirkmechanismus
Zukünftige Richtungen
Intermetallic borides are receiving attention as functional materials such as a non-noble catalyst for water electrolysis . Various applications are expected in the future as metal boride nanoparticles have started to be synthesized recently by the thermal plasma . Further efforts are needed for practically utilizing the Pt/NbB2 catalyst with the unique Pt morphology .
Eigenschaften
CAS-Nummer |
12653-77-9 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(5H-indolo[2,3-b]quinoxalin-5-yl)ethanol](/img/structure/B1170670.png)